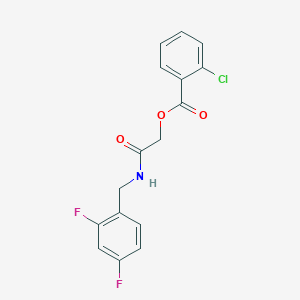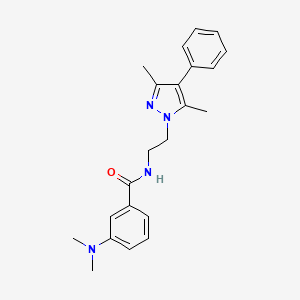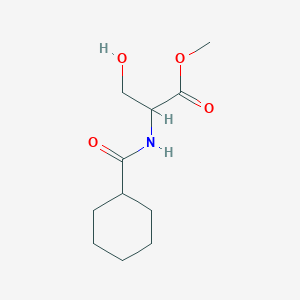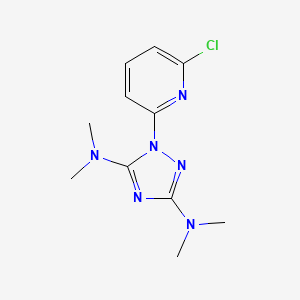![molecular formula C18H17BrN2O3 B2504488 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921584-52-3](/img/structure/B2504488.png)
2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide, is a brominated benzamide derivative with a complex heterocyclic structure. This type of compound is often synthesized for its potential applications in medicinal chemistry and material science due to the unique properties imparted by the bromine atom and the oxazepine ring.
Synthesis Analysis
The synthesis of related brominated benzamide derivatives has been explored in various studies. For instance, a palladium-catalyzed regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides has been developed, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of similar complex heterocyclic structures, such as dibenzo-tetraaza and dibenzo-dioxadiaza14annulenes, has been achieved through condensation reactions using bromo-substituted intermediates . These methods could provide insights into the synthesis of 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide.
Molecular Structure Analysis
The molecular structure of brominated benzamide derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the crystal structure of a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was determined by single-crystal X-ray diffraction analysis, which revealed its monoclinic system and space group . Such detailed structural information is crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
Brominated benzamide derivatives can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The bromine atom can participate in nucleophilic substitution reactions, which could be utilized for further functionalization of the compound. Additionally, the amide group can act as a directing group for further ortho-functionalization, as demonstrated in the synthesis of dibenzoazepinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzamide derivatives are influenced by their molecular structure. The presence of the bromine atom and the oxazepine ring can affect the compound's melting point, solubility, and stability. Theoretical calculations, such as DFT, can be used to predict these properties and provide insights into the compound's behavior in different environments . The supramolecular packing and intermolecular interactions, such as hydrogen bonding and halogen bonding, can also be analyzed to understand the solid-state properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in studies focusing on the synthesis and characterization of novel chemical structures. For instance, Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives. These studies provide insights into the molecular interactions and stability of such compounds, highlighting their potential for further pharmaceutical and material science applications (Saeed et al., 2020).
Molecular Interactions and Solid-State Structures
- Research on the solid-state structures and intermolecular interactions of related compounds has been conducted to understand their crystalline packing and stabilization mechanisms. The focus on hydrogen bonding and π-interactions helps in designing compounds with specific physical and chemical properties (Saeed et al., 2020).
Potential Applications
- The synthesis and exploration of these compounds' photophysical properties, as seen in the work of Petrovskii et al. (2017), suggest potential applications in optoelectronic devices due to their unique luminescent properties. Such studies pave the way for the development of new materials with specific light-emitting functionalities (Petrovskii et al., 2017).
Chemical Properties and Reactivity
- The exploration of benzimidazole fused-1,4-oxazepines and their spectroscopic, X-ray diffraction, and DFT studies, as conducted by Almansour et al. (2016), contribute to the understanding of these compounds' chemical properties and reactivity. This knowledge is crucial for the development of new drugs and materials with tailored properties (Almansour et al., 2016).
Propiedades
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-18(2)10-24-15-9-11(7-8-14(15)21-17(18)23)20-16(22)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNJBTJKMKBGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)




![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)
![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)
